3-(3,5-Dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxycinnamide typically involves the reaction of 3,5-dimethoxycinnamic acid with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethoxycinnamide are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxycinnamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxycinnamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxycinnamide involves the inhibition of the enzyme secretase, which plays a crucial role in the production of amyloid beta peptides . By inhibiting this enzyme, 3,5-Dimethoxycinnamide can potentially reduce the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound interacts with the active site of the enzyme, preventing its normal function and thereby reducing the production of harmful peptides .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxycinnamic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
3,4-Dimethoxycinnamic acid: Similar structure with methoxy groups at different positions.
3-Hydroxy-4-methoxycinnamic acid: Contains a hydroxyl group in addition to a methoxy group.
Uniqueness
3,5-Dimethoxycinnamide is unique due to its specific inhibition of secretase activity, which is not commonly observed in other similar compounds . This unique property makes it a valuable compound for research into neurodegenerative diseases and potential therapeutic applications .
Properties
CAS No. |
124805-94-3 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H2,12,13)/b4-3+ |
InChI Key |
FBRYJRYXVCLPAD-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.